

Spectral Analysis of 2-Morpholinoethyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Morpholinoethyl isothiocyanate

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This technical guide provides an in-depth overview of the spectral data for **2-Morpholinoethyl isothiocyanate** (CAS No. 63224-35-1), a versatile bifunctional molecule incorporating a morpholine ring and a reactive isothiocyanate group. This document presents its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data, detailed experimental protocols for these analyses, and a representative synthetic workflow.

Core Spectral Data

The following sections and tables summarize the key spectral information for **2-Morpholinoethyl isothiocyanate**.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The gas-phase IR spectrum of **2-Morpholinoethyl isothiocyanate** exhibits characteristic absorption bands that confirm its structure.^[1]

Wavenumber (cm ⁻¹)	Assignment	Intensity
2950 - 2800	C-H stretching (alkyl)	Strong
2200 - 2000	-N=C=S stretching (isothiocyanate)	Strong
1450 - 1400	C-H bending (alkyl)	Medium
1115 - 1070	C-O-C stretching (ether in morpholine)	Strong

Table 1: Key Infrared Absorption Bands for **2-Morpholinoethyl Isothiocyanate**. Data sourced from the NIST WebBook.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the known spectral data of N-substituted morpholines and alkyl isothiocyanates.[\[2\]](#)[\[3\]](#)

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.70	t	4H	-O-CH ₂ - (Morpholine)
~ 3.65	t	2H	-CH ₂ -NCS
~ 2.60	t	2H	-CH ₂ -N(morpholine)
~ 2.50	t	4H	-N-CH ₂ - (Morpholine)

Table 2: Predicted ¹H NMR Spectral Data for **2-Morpholinoethyl Isothiocyanate**.

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~ 130	-N=C=S (Isothiocyanate)
~ 67	-O-CH ₂ - (Morpholine)
~ 58	-CH ₂ -N(morpholine)
~ 54	-N-CH ₂ - (Morpholine)
~ 45	-CH ₂ -NCS

Table 3: Predicted ¹³C NMR Spectral Data for **2-Morpholinoethyl Isothiocyanate**. The isothiocyanate carbon signal is often broad.[\[2\]](#)

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A standard method for obtaining the IR spectrum of a liquid sample like **2-Morpholinoethyl isothiocyanate** is as follows:

- **Sample Preparation:** A small drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[\[4\]](#)[\[5\]](#) A second salt plate is then placed on top to create a thin liquid film.[\[4\]](#)[\[5\]](#)
- **Instrument Setup:** The FT-IR spectrometer is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.[\[6\]](#)
- **Data Acquisition:** The prepared salt plates are placed in the sample holder of the spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the spectrum of the sample.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

The NIST gas-phase spectrum was obtained using an integrated capillary Gas Chromatography-Mass Spectrometry-Infrared (GC-MS-IR) instrument at a resolution of 8 cm⁻¹.
[\[7\]](#)

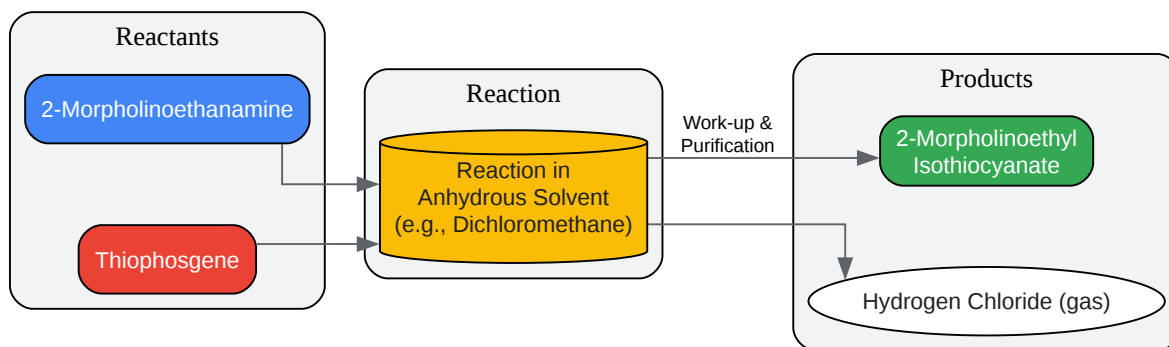
Nuclear Magnetic Resonance (NMR) Spectroscopy

The general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

- **Sample Preparation:** Approximately 5-10 mg of **2-Morpholinoethyl isothiocyanate** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **¹H NMR Acquisition:** The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans and the relaxation delay are optimized.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Synthetic Workflow

2-Morpholinoethyl isothiocyanate can be synthesized from the corresponding primary amine, 2-morpholinoethanamine, through a reaction with thiophosgene.[\[8\]](#)[\[9\]](#)[\[10\]](#) This is a common and effective method for the preparation of isothiocyanates.



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Synthesis of **2-Morpholinoethyl isothiocyanate**.

The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate product. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the thiophosgene.

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